molecular formula C16H18BrNO2 B2534116 3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE CAS No. 1625199-65-6

3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE

Cat. No.: B2534116
CAS No.: 1625199-65-6
M. Wt: 336.229
InChI Key: INXOPARTMJUCII-UHFFFAOYSA-N
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Description

3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE is an organic compound that features a bromophenyl group and a dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a suitable phenyl precursor.

    Attachment of the Dimethylfuran Moiety: The dimethylfuran group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the bromophenyl intermediate and the dimethylfuran derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE involves its interaction with molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, while the dimethylfuran moiety may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-N-[(2,5-Dimethylfuran-3-yl)methyl]propanamide
  • 3-(2-Fluorophenyl)-N-[(2,5-Dimethylfuran-3-yl)methyl]propanamide
  • 3-(2-Iodophenyl)-N-[(2,5-Dimethylfuran-3-yl)methyl]propanamide

Uniqueness

3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The combination of the bromophenyl and dimethylfuran groups also provides a distinct structural framework that can be exploited in various applications.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-11-9-14(12(2)20-11)10-18-16(19)8-7-13-5-3-4-6-15(13)17/h3-6,9H,7-8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXOPARTMJUCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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